molecular formula C11H16N2O3 B1469985 1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid CAS No. 1505935-57-8

1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid

Cat. No. B1469985
M. Wt: 224.26 g/mol
InChI Key: SPLDPNIDWPMRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid” is a synthetic compound. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One approach includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, “1-Methyl-2-pyrrolecarboxylic acid” can react with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction .

Scientific Research Applications

Biomass-Derived Levulinic Acid for Drug Synthesis

Levulinic acid (LEV), derived from biomass, showcases the potential of carboxylic acid derivatives in synthesizing a range of value-added chemicals, such as 2-butanone and 2-methyltetrahydrofuran, emphasizing the role of carboxylic acid functionalities in drug synthesis. This flexibility, along with cost reduction and environmental benefits, marks LEV as a promising candidate in medicine, including cancer treatment and the creation of medical materials (Zhang et al., 2021).

Branched Chain Aldehydes in Foods

The study of branched aldehydes, derived from amino acids and important for food flavor, shows the relevance of carboxylic acid derivatives in food science. Understanding these compounds' formation and degradation pathways offers insights into controlling food flavor profiles, highlighting the significance of carboxylic acid derivatives in enhancing food quality and consumer satisfaction (Smit et al., 2009).

Carcinogen Metabolites in Tobacco and Cancer Research

The study of human urinary carcinogen metabolites provides crucial information about tobacco and cancer. Carboxylic acid derivatives, as metabolites, serve as biomarkers for assessing exposure to carcinogens, particularly in tobacco products, demonstrating the importance of carboxylic acid derivatives in medical research and public health (Hecht, 2002).

properties

IUPAC Name

1-[2-(butan-2-ylamino)-2-oxoethyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-8(2)12-10(14)7-13-5-4-9(6-13)11(15)16/h4-6,8H,3,7H2,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLDPNIDWPMRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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